5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
5-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a methylsulfanyl group at the 2-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole typically involves the bromination of 1-methyl-2-(methylsulfanyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 5-azido-1-methyl-2-(methylsulfanyl)-1H-imidazole, 5-thio-1-methyl-2-(methylsulfanyl)-1H-imidazole, and 5-alkoxy-1-methyl-2-(methylsulfanyl)-1H-imidazole.
Oxidation Reactions: Products include 5-bromo-1-methyl-2-(methylsulfinyl)-1H-imidazole and 5-bromo-1-methyl-2-(methylsulfonyl)-1H-imidazole.
Reduction Reactions: The major product is 1-methyl-2-(methylsulfanyl)-1H-imidazole.
Scientific Research Applications
5-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the methylsulfanyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-2-(methylsulfonyl)-1H-imidazole
- 5-Bromo-1-methyl-3-methylsulfanyl-3H-indol-2-one
- Methyl 5-bromovalerate
Uniqueness
5-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is unique due to the presence of both a bromine atom and a methylsulfanyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these substituents influences its interaction with various reagents and biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
169902-85-6 |
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Molecular Formula |
C5H7BrN2S |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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